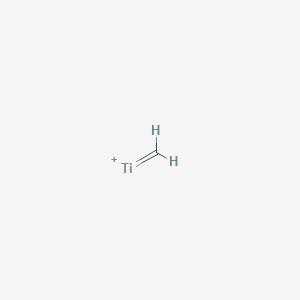

Methylidenetitanium(1+)

Description

Methylidenetitanium(1+) is a cationic organometallic compound characterized by a titanium center bonded to a methylidene (=CH₂) group, with a formal positive charge. Its molecular formula is often represented as [Ti=CH₂]⁺, though discrepancies exist in reported data. For instance, lists its molecular formula as Ti·CH₄ (CAS No. 117939-09-0) with a molecular weight of 63.90946 . This inconsistency may arise from typographical errors or alternative bonding descriptions. Synthesized via protonation of titanium alkylidenes or through σ-bond metathesis, this compound exhibits high electrophilicity, making it reactive in catalytic applications, particularly in olefin polymerization and C–H activation reactions .

Properties

CAS No. |

117939-09-0 |

|---|---|

Molecular Formula |

CH2Ti+ |

Molecular Weight |

61.894 g/mol |

IUPAC Name |

methylidenetitanium(1+) |

InChI |

InChI=1S/CH2.Ti/h1H2;/q;+1 |

InChI Key |

DOECDHJGCCQAIB-UHFFFAOYSA-N |

Canonical SMILES |

C=[Ti+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidenetitanium(1+) can be synthesized through various methods. One common approach involves the one-electron oxidation of a titanium methyl complex followed by deprotonation or hydrogen atom abstraction using an aryloxyl radical . Another method includes the radical coupling or oxidation of a titanium(III) dimethyl precursor, which then undergoes thermal extrusion of methane to form the methylidene compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methylidenetitanium(1+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different titanium species.

Reduction: Reduction reactions can convert the methylidene group to other functional groups.

Substitution: The titanium-carbon bond can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with methylidenetitanium(1+) include aryloxyl radicals, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving methylidenetitanium(1+) depend on the specific reagents and conditions used. For example, oxidation reactions may yield different titanium oxides, while substitution reactions can produce a variety of organometallic compounds .

Scientific Research Applications

Methylidenetitanium(1+) has several scientific research applications, including:

Catalysis: The compound is used as a catalyst in various organic transformations due to its unique reactivity.

Material Science:

Biomedical Research:

Mechanism of Action

The mechanism of action of methylidenetitanium(1+) involves its ability to form strong titanium-carbon bonds, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound may facilitate the formation or breaking of chemical bonds through its reactive titanium center .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Titanium-Alkylidene Derivatives

*Calculated based on atomic masses (Ti: 47.867, C: 12.01, H: 1.008).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.